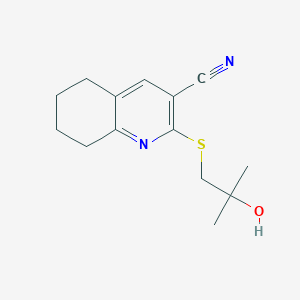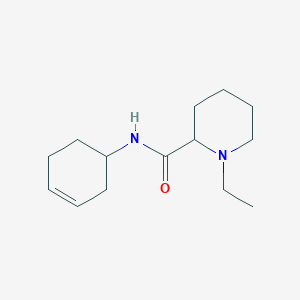
N,2-dimethyl-N-pyridin-2-ylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,2-dimethyl-N-pyridin-2-ylpyridine-3-carboxamide, also known as DPA, is a chemical compound that has been extensively studied in scientific research due to its unique properties. DPA is a chelating agent, which means it can bind to metal ions and form stable complexes. This property has led to its use in various fields such as chemistry, biochemistry, and pharmacology.
作用机制
N,2-dimethyl-N-pyridin-2-ylpyridine-3-carboxamide binds to metal ions through its pyridine nitrogen atoms, forming stable complexes. The metal-N,2-dimethyl-N-pyridin-2-ylpyridine-3-carboxamide complexes can then interact with other molecules such as proteins and enzymes, affecting their function. In pharmacology, this compound is being investigated for its ability to chelate metal ions such as copper and iron, which are involved in the development of cancer and Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by chelating metal ions such as copper and iron, which are involved in tumor growth. This compound has also been shown to have neuroprotective effects by chelating metal ions such as zinc, which are involved in the development of Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using N,2-dimethyl-N-pyridin-2-ylpyridine-3-carboxamide in lab experiments include its ability to chelate metal ions with high selectivity and specificity, its stability, and its ease of synthesis. However, the limitations of using this compound include its potential toxicity at high concentrations and the need to optimize experimental conditions for each metal ion-N,2-dimethyl-N-pyridin-2-ylpyridine-3-carboxamide complex.
未来方向
There are several future directions for the study of N,2-dimethyl-N-pyridin-2-ylpyridine-3-carboxamide. One area of research is the development of this compound-based metal chelators for the treatment of cancer and Alzheimer's disease. Another area of research is the study of metal ion-N,2-dimethyl-N-pyridin-2-ylpyridine-3-carboxamide complexes in biological systems to better understand their function. Additionally, the optimization of this compound synthesis methods and the development of new this compound derivatives with improved properties are also areas of future research.
合成方法
The synthesis of N,2-dimethyl-N-pyridin-2-ylpyridine-3-carboxamide involves the reaction of 2-acetylpyridine with 2-aminopyridine in the presence of a catalyst such as zinc chloride. The resulting product is then treated with dimethyl sulfate to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound.
科学研究应用
N,2-dimethyl-N-pyridin-2-ylpyridine-3-carboxamide has been extensively studied in scientific research due to its ability to chelate metal ions. This property has led to its use in various fields such as analytical chemistry, biochemistry, and pharmacology. In analytical chemistry, this compound is used as a reagent for the determination of metal ions in complex mixtures. In biochemistry, this compound is used to study metal ion binding to proteins and enzymes. In pharmacology, this compound is being investigated for its potential use as a metal chelator in the treatment of various diseases such as cancer and Alzheimer's disease.
属性
IUPAC Name |
N,2-dimethyl-N-pyridin-2-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-10-11(6-5-9-14-10)13(17)16(2)12-7-3-4-8-15-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOJWYLZBJTLNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N(C)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Chloropyrazol-1-yl)methyl]-2-(furan-2-yl)-1,3-thiazole](/img/structure/B7593706.png)
![2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7593708.png)
![N'-[1-(4-fluorophenyl)ethyl]-N-(3-methylsulfinylphenyl)oxamide](/img/structure/B7593716.png)
![2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593720.png)
![N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide](/img/structure/B7593735.png)
![5-(2-Azabicyclo[2.2.1]heptan-2-yl)-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7593741.png)




![N-[2-fluoro-5-[(2-fluoro-5-methylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B7593770.png)
![[2-(Furan-2-yl)azepan-1-yl]-(1,2,5-thiadiazol-3-yl)methanone](/img/structure/B7593787.png)

